2-Bromo-n-(2,5-dimethoxybenzyl)acetamide
Overview
Description
2-Bromo-n-(2,5-dimethoxybenzyl)acetamide is an organic compound with the molecular formula C11H14BrNO3 and a molecular weight of 288.14 g/mol.
Mechanism of Action
Target of Action
Based on its structural similarity to other benzylic compounds, it may interact with proteins or enzymes that have affinity for benzylic structures .
Mode of Action
It is known that benzylic compounds can undergo free radical reactions . In such reactions, a radical is generated at the benzylic position, which can then interact with other molecules in the cell .
Biochemical Pathways
Given its potential to generate free radicals, it may influence pathways related to oxidative stress and cellular defense mechanisms .
Result of Action
Given its potential to generate free radicals, it may cause oxidative damage to cellular components, potentially leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-n-(2,5-dimethoxybenzyl)acetamide . Factors such as temperature, pH, and the presence of other molecules can affect the rate of free radical reactions and thus the activity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-n-(2,5-dimethoxybenzyl)acetamide typically involves the bromination of 2,5-dimethoxybenzylamine followed by acylation with acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine reagent and other chemicals involved .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-n-(2,5-dimethoxybenzyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: The amide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent such as dimethylformamide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted benzylacetamides with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids or ketones.
Reduction Reactions: Products include amines or other reduced forms of the original compound.
Scientific Research Applications
2-Bromo-n-(2,5-dimethoxybenzyl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,5-dimethoxybenzyl alcohol: Similar in structure but with an alcohol group instead of an acetamide group.
2,5-Dimethoxybenzylamine: The precursor used in the synthesis of 2-Bromo-n-(2,5-dimethoxybenzyl)acetamide.
Uniqueness
This compound is unique due to its specific combination of a bromine atom and a dimethoxybenzyl group attached to an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-N-[(2,5-dimethoxyphenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-15-9-3-4-10(16-2)8(5-9)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNVALNLWDHBPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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